molecular formula C6H8BrNOS B1475036 N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide CAS No. 1337879-57-8

N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide

Cat. No.: B1475036
CAS No.: 1337879-57-8
M. Wt: 222.11 g/mol
InChI Key: DBQHPOYNWYMQCU-UHFFFAOYSA-N
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Description

N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide (CAS: 1337879-57-8) is a brominated acetamide derivative featuring a partially saturated thiophene ring. Its molecular formula is C₆H₈BrNOS, with a molecular weight of 222.11 g/mol and a purity of ≥95% . The compound is characterized by a dihydrothiophene core, where the bromine atom is positioned at the 5th carbon, and an acetamide group is attached to the 2nd carbon.

Properties

IUPAC Name

N-(5-bromo-2,3-dihydrothiophen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNOS/c1-4(9)8-6-3-2-5(7)10-6/h2,6H,3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQHPOYNWYMQCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radical-Mediated Synthesis via Xanthate Addition and Intramolecular Cyclization

A key method involves free-radical xanthate addition to alkenes, which can generate functionalized thiolactones and thiophene derivatives. This approach was explored in the synthesis of tetrahydrothiophene derivatives with bromine substituents, which are structurally related to N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide.

  • Procedure Highlights:

    • Radical addition of xanthate reagents to bromoalkenes (e.g., 5-bromo-1-pentene) under thermal conditions.
    • Thermolysis of the radical adduct leads to intramolecular nucleophilic substitution, forming stable tetrahydrothiophene rings with bromine at the 5-position.
    • The presence of bromine facilitates ring closure by intramolecular substitution rather than thiolactonization.
    • Yields for these cyclizations can be moderate to high (up to 89% under optimized conditions).
  • Key Observations:

    • The distance between bromine and the alkene influences the reaction outcome.
    • Longer chain bromoalkenes (e.g., 11-bromo-1-undecene) improve yields of desired thiolactones.
    • Radical addition and subsequent cyclization provide a modular platform for introducing bromine and sulfur heterocycles.

This method can be adapted to prepare the 5-bromo-2,3-dihydrothiophene ring system, which is then functionalized further to introduce the acetamide group.

Halogenation and Amidation of Thiophene Derivatives

Another approach involves direct halogenation of thiophene or dihydrothiophene intermediates followed by amidation to form the acetamide linkage.

  • Halogenation:

    • Lithiation of thiophene derivatives using lithium diisopropylamide (LDA) at low temperature (−78 °C).
    • Subsequent treatment with iodine or bromine sources to introduce halogen atoms selectively at the 5-position.
    • This method provides regioselective halogenation, crucial for obtaining the 5-bromo substitution pattern.
  • Amidation:

    • Reaction of the halogenated intermediate with acyl chlorides or acetamide derivatives under controlled conditions.
    • Typical amidation involves nucleophilic substitution or coupling reactions that link the acetamide moiety to the thiophene ring at the 2-position.
    • Use of bases such as morpholine or other amines can facilitate the formation of amide bonds.
  • Example:

    • Synthesis of morpholino thiophenes involved acyl chloride reacting with morpholine to form amides, followed by bromination steps.

This stepwise halogenation and amidation strategy allows precise control over functional group placement and is suitable for preparing this compound.

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Conditions Reaction Type Yield Range Advantages Limitations
Radical Xanthate Addition & Cyclization Xanthate salts, bromoalkenes, thermal conditions (up to 190 °C) Radical addition, intramolecular substitution Up to 89% Modular, high yields, functional group tolerance Requires thermal conditions, side reactions possible
Lithiation-Halogenation-Amidation LDA (−78 °C), bromine/iodine, acyl chlorides, amines Halogenation, nucleophilic substitution Moderate to high Regioselective halogenation, precise functionalization Sensitive to moisture, low temperature required

Detailed Experimental Insights

Radical Xanthate Addition Example

  • Reaction of xanthate salt with 5-bromo-1-pentene in acetone at room temperature.
  • Stirring for several hours followed by thermolysis at elevated temperature (~190 °C) for 48 hours.
  • Formation of tetrahydrothiophene derivative with bromine substitution confirmed by NMR.
  • Purification by standard organic extraction and chromatography.

Lithiation and Halogenation Example

  • Cooling thiophene derivative in dry tetrahydrofuran (THF) to −78 °C.
  • Addition of LDA dropwise to generate lithio intermediate.
  • Introduction of bromine source (e.g., iodine or bromine) at low temperature.
  • Warming to room temperature and quenching with water.
  • Isolation of 5-bromo substituted intermediate.
  • Subsequent amidation by reaction with acyl chloride (e.g., acetyl chloride) in presence of base or amine.

Research Findings and Notes

  • The radical-mediated approach is advantageous for introducing complex functionality and allows for the synthesis of diverse thiophene derivatives with bromine substitution.
  • Lithiation-halogenation-amidation offers regioselectivity and is well-documented in the synthesis of related thiophene amides.
  • Both methods require careful control of reaction conditions to avoid side reactions such as over-halogenation or polymerization.
  • Characterization by NMR, LC-MS, and other spectroscopic methods is essential to confirm structure and purity.
  • The choice of method depends on available starting materials, desired scale, and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: The acetamide group can participate in condensation reactions with aldehydes or ketones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

Synthetic Routes

  • Bromination of 2,3-Dihydrothiophene :
    • Reacting with bromine to form 5-bromo-2,3-dihydrothiophene.
  • Acetamidation :
    • The brominated intermediate is reacted with acetic anhydride and ammonia to produce N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide.

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique thiophene structure allows for diverse chemical transformations:

  • Substitution Reactions : The bromine atom can be replaced by various nucleophiles.
  • Oxidation and Reduction : The thiophene ring can undergo oxidation or reduction under specific conditions.
Reaction TypeExample ReagentsOutcome
SubstitutionAmines, thiolsVarious derivatives
OxidationHydrogen peroxideSulfone derivatives
ReductionLithium aluminum hydrideThiophene derivatives

Biology

In biological research, this compound is investigated for its potential in enzyme inhibition and studying protein interactions . The mechanism of action involves the interaction of the bromine atom and thiophene ring with molecular targets such as enzymes or receptors, potentially inhibiting their activity.

Case Study: Enzyme Interaction

Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, making it a candidate for further investigation in drug development.

Industry

The compound is also explored for its applications in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new materials with enhanced functionalities.

Mechanism of Action

The mechanism of action of N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the thiophene ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The acetamide group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Benzo[b]thiophene-Based Acetamides
  • Example : 2-Bromo-N-[2-(3,4,5-trimethoxybenzoyl)-1-benzo[b]thien-5-yl]acetamide (3i)
    • Molecular Weight : Higher (~470–500 g/mol) due to the aromatic benzo[b]thiophene core.
    • Melting Point : 164–166°C, attributed to increased rigidity and π-stacking interactions .
    • Synthetic Yield : 82% via bromination and acylative coupling .
    • Key Difference : The fully aromatic benzo[b]thiophene enhances thermal stability compared to the dihydrothiophene in the target compound.
Thiazole and Oxadiazole Derivatives
  • Example: 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Structure: Incorporates a thiazole ring instead of dihydrothiophene. Crystallography: The thiazole ring forms intermolecular N–H⋯N hydrogen bonds, stabilizing the crystal lattice .

Halogen Substituent Effects

Bromine vs. Iodo Derivatives
  • Example : 2-Iodo-N-[2-(3,4,5-trimethoxybenzoyl)-1-benzo[b]thien-5-yl]acetamide (3j)
    • Molecular Weight : Higher than bromo analogs due to iodine’s atomic mass.
    • Melting Point : 172–174°C, slightly higher than bromo counterparts, likely due to stronger van der Waals forces .
    • Reactivity : Iodo groups may enhance electrophilic substitution reactivity compared to bromine.
Chlorinated Analogs
  • Example : N-(2-Bromo-4-methylphenyl)-2-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide
    • Molecular Complexity : Incorporates a thiadiazole-thio group and chlorobenzyl substituent (MW: 500.9 g/mol) .
    • Applications : Likely used in drug discovery for its dual halogen and sulfur-based pharmacophores.

Physicochemical Properties

Property N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide Benzo[b]thiophene Analog (3i) Thiazole Derivative
Molecular Weight (g/mol) 222.11 ~470–500 315.62 (e.g., C₁₁H₈Cl₂N₂OS)
Melting Point (°C) Not Reported 164–166 489–491
Solubility Likely moderate in polar organic solvents Low (aromatic core) Low (crystalline nature)
Synthetic Yield Not Reported 71–86% 74% (thiazole example)

Key Observations :

  • The dihydrothiophene core in the target compound likely improves solubility in organic solvents compared to fully aromatic analogs.
  • Higher molecular weight analogs exhibit elevated melting points due to increased rigidity and intermolecular interactions.

Biological Activity

N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry and biological research due to its potential applications in enzyme inhibition and protein interactions. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a bromine atom and an acetamide group. The presence of the bromine atom enhances its electrophilic character, making it a potential candidate for interactions with various biological targets.

The biological activity of this compound primarily stems from its ability to interact with enzymes and receptors. The bromine atom and the thiophene ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The acetamide group can participate in hydrogen bonding, which further stabilizes the interaction with target molecules.

Enzyme Inhibition Studies

Research indicates that this compound can be utilized in enzyme inhibition studies. For instance, it has been shown to inhibit specific proteases involved in viral replication processes. This inhibition is critical for developing antiviral therapeutics targeting alphaviruses like chikungunya virus (CHIKV), where protease activity is essential for viral maturation .

Table 1: Inhibition Data of this compound

Target EnzymeIC50 (µM)Mechanism of ActionReference
nsP2 Protease0.060Irreversible covalent inhibition
Other ProteasesTBDTBDTBD

Structure-Activity Relationship (SAR)

The SAR studies surrounding this compound reveal that modifications to the thiophene core or acetamide group can significantly affect biological activity. For example, replacing the bromine atom or altering the acetamide moiety may enhance or reduce enzyme inhibition potency. Such insights are crucial for optimizing compound efficacy in therapeutic applications .

Case Studies

  • Antiviral Activity : A study demonstrated that this compound exhibited significant antiviral properties against CHIKV by inhibiting the nsP2 protease with an IC50 value of 60 nM. This suggests potential as a lead compound for developing antiviral drugs .
  • Enzyme Interaction : In another investigation, the compound was utilized to explore interactions with various enzymes involved in metabolic pathways. The findings indicated that the compound could serve as a useful tool for studying enzyme mechanisms and developing inhibitors for therapeutic purposes.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide?

Answer:
The synthesis typically involves bromination of a dihydrothiophene precursor followed by acetylation. For example, brominated thiophene intermediates can be synthesized using halogenation reagents like N-bromosuccinimide (NBS) under controlled conditions. Subsequent acetylation with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) yields the target compound.
Key Considerations:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) are preferred for bromination to enhance reactivity .
  • Purification: Column chromatography with gradients of ethyl acetate/petroleum ether is commonly used to isolate pure acetamide derivatives, as demonstrated in analogous bromo-acetamide syntheses (e.g., 82% yield for 2-bromo-N-[2-(3,4,5-trimethoxybenzoyl)-1-benzo[b]thien-5-yl]acetamide) .

Advanced: How can researchers address discrepancies in spectroscopic data during structural validation?

Answer:
Conflicting NMR or MS data may arise from impurities, tautomerism, or crystallographic disorder. To resolve this:

  • X-ray Crystallography: Use programs like SHELXL for high-resolution structural determination. For instance, crystal structures of related acetamide derivatives (e.g., monoclinic system with β = 91.2°, Z = 4) confirm bond lengths and angles, resolving ambiguities in planar groups .
  • Complementary Techniques: Combine 1H^{1}\text{H}/13C^{13}\text{C} NMR with IR spectroscopy to validate carbonyl (C=O) and amide (N-H) functional groups. Cross-check with computational methods (e.g., DFT calculations) to predict chemical shifts .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • Chromatography: HPLC or GC-MS to assess purity (>95% by area normalization).
  • Spectroscopy:
    • NMR: 1H^{1}\text{H} NMR (δ ~2.1 ppm for acetyl CH3_3, δ ~6.8–7.5 ppm for aromatic protons) and 13C^{13}\text{C} NMR (δ ~170 ppm for carbonyl) .
    • MS: ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z ~248 for C7_7H8_8BrNO2_2S) .

Advanced: How can researchers optimize reaction yields for brominated acetamide derivatives?

Answer:

  • Reagent Stoichiometry: Use a 1.2–1.5 molar excess of brominating agents to minimize side reactions.
  • Temperature Control: Maintain temperatures below 0°C during bromination to prevent di-substitution .
  • Catalyst Screening: Lewis acids (e.g., FeCl3_3) may enhance regioselectivity in dihydrothiophene bromination.
    Example: A 71% yield was achieved for 2-bromo-N-[2-(3,4,5-trimethoxybenzoyl)-1-benzo[b]thien-5-yl]acrylamide using ethyl acetate/petroleum ether (50:50) for crystallization .

Basic: What safety protocols are critical when handling brominated intermediates?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods for reactions involving volatile brominating agents (e.g., HBr gas).
  • Waste Disposal: Neutralize brominated waste with sodium thiosulfate before disposal .

Advanced: How does the dihydrothiophene ring conformation influence the compound’s reactivity?

Answer:
The 2,3-dihydrothiophene ring adopts a non-planar conformation, which affects electrophilic substitution.

  • Crystal Data: For analogous structures, torsion angles (e.g., C-S-C-C = 15.8°) indicate partial aromaticity, reducing reactivity at the 5-position .
  • Computational Modeling: DFT studies show that electron-withdrawing groups (e.g., Br) increase ring strain, enhancing susceptibility to nucleophilic attack at the acetamide nitrogen .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for bioactive analogs?

Answer:

  • Pharmacophore Modeling: Identify critical motifs (e.g., bromine for hydrophobic interactions, acetamide for hydrogen bonding).
  • Biological Assays: Test derivatives against target enzymes (e.g., kinases) to correlate substituent effects (e.g., 5-Bromo vs. 5-Iodo) with IC50_{50} values.
    Case Study: Analogous compounds like N-(5-chloro-2,4-dimethoxyphenyl)acetamide show enhanced activity when bromine is replaced with bulkier halogens due to improved target binding .

Basic: How is crystallographic data utilized in confirming molecular geometry?

Answer:

  • Unit Cell Parameters: For example, a monoclinic system (space group P21_1/c) with a = 13.9784 Å, b = 13.5565 Å confirms molecular packing and symmetry .
  • Refinement Metrics: R-factors < 0.05 (e.g., R = 0.049 for C15_{15}H15_{15}ClN2_2O2_2S) validate structural accuracy .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Purification Bottlenecks: Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for larger batches.
  • Intermediate Stability: Brominated thiophenes may degrade under prolonged heating; optimize reaction times (e.g., <4 hours at 60°C) .

Basic: How to interpret IR spectra for functional group verification?

Answer:

  • Amide C=O Stretch: Strong absorption at ~1650–1680 cm1^{-1}.
  • N-H Stretch: Broad peak at ~3200–3350 cm1^{-1}.
  • C-Br Stretch: Medium intensity at ~550–650 cm1^{-1} .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-Bromo-2,3-dihydrothiophen-2-yl)acetamide

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